molecular formula C15H10ClN3O3S2 B2481181 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide CAS No. 330201-20-2

5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Cat. No. B2481181
CAS RN: 330201-20-2
M. Wt: 379.83
InChI Key: KQODNTXLLMTFEZ-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those containing benzothiazole and nitrobenzamide groups, are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug discovery. The compound of interest, incorporating both a benzothiazole and a nitrobenzamide moiety, suggests potential for unique chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including condensations, cyclizations, and functional group transformations. For example, Křupková et al. (2013) describe the use of multireactive building blocks for the synthesis of various nitrogenous heterocycles, highlighting the versatility of starting materials such as 4-chloro-2-fluoro-5-nitrobenzoic acid in heterocyclic chemistry (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using spectroscopic methods (NMR, IR, GC-MS) and confirmed by elemental analysis. For instance, Al Mamari et al. (2019) synthesized a related compound and characterized it using various spectroscopic techniques, demonstrating the importance of structural elucidation in understanding the properties of such molecules (Al Mamari et al., 2019).

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Properties

A study on 4-thiazolidinone derivatives, which are structurally similar to 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide, highlighted their potential as anticonvulsant agents. These compounds have shown considerable anticonvulsant activity in tests, and one of the derivatives demonstrated significant sedative-hypnotic activity without impairing learning and memory. This suggests a role for similar compounds in neurological research and therapeutics (Faizi et al., 2017).

Corrosion Inhibition

Research on benzotriazole derivatives, closely related to this compound, showed their effectiveness in inhibiting copper corrosion. These compounds form protective films on copper surfaces, suggesting their utility in corrosion prevention (Aramaki et al., 1991).

Sulfhydryl Group Determination

Aromatic disulfides similar to this compound have been synthesized for determining sulfhydryl groups in biological materials. This application is crucial for studying biochemical pathways and reactions involving sulfhydryl groups (Ellman, 1959).

Antimicrobial Activity

Compounds related to this compound have been synthesized and shown to possess antimicrobial activity. For instance, thiazole derivatives demonstrated significant inhibitory activity against Helicobacter pylori, indicating their potential as antimicrobial agents (Mohammadhosseini et al., 2009).

Anticancer Potential

A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, structurally similar to the chemical , showed potential as anticancer agents. One such compound displayed selective cytotoxic activity and induced apoptosis in certain cancer cell lines, suggesting a role for similar compounds in cancer research (Romero-Castro et al., 2011).

Mechanism of Action

properties

IUPAC Name

5-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c1-23-15-18-11-4-3-9(7-13(11)24-15)17-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQODNTXLLMTFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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